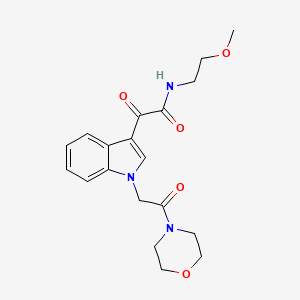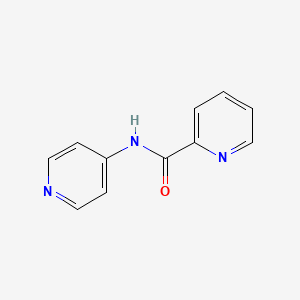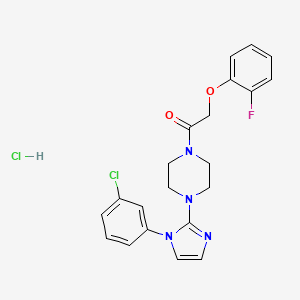
4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-5-carboxamide is a novel molecule designed to target specific biological pathways. Although the exact molecule is not described in the provided papers, the papers do discuss related compounds with similar structural motifs, such as thiazole rings and isoxazole moieties, which are often synthesized for their potential biological activities, including herbicidal properties and antimicrobial effects .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that include the formation of isoxazole and thiazole rings, followed by the attachment of carboxamide or thiocarboxamide groups. For instance, a four-step synthesis procedure is described for the creation of piperidyl carboxamides and thiocarboxamides, which share a similar thiazole and isoxazole structure to the compound . These steps are crucial for constructing the complex molecular architecture required for biological activity.
Molecular Structure Analysis
The molecular structure of related compounds includes stereogenic centers and diastereoisomeric pairs, as seen in the thiazolidinone ring systems studied. The configurations of these centers are determined using techniques such as NMR spectroscopy, including 1D and 2D methods, and NOESY experiments . These methods are essential for understanding the three-dimensional arrangement of atoms within the molecule, which is critical for its biological function.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include ring formation and the attachment of various functional groups. For example, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involves a one-pot ring conversion reaction, demonstrating the complexity and precision required in organic synthesis to achieve the desired molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of multiple rings and functional groups can affect properties such as solubility, stability, and reactivity. While the exact properties of this compound are not detailed in the provided papers, related compounds exhibit moderate to good herbicidal activities and antimicrobial effects, suggesting that they interact effectively with biological systems . These properties are often evaluated through biological assays and can be correlated with the molecular structure of the compounds.
Scientific Research Applications
Synthesis and Characterization
- Lithiation and Reactivity Studies : Research on the lithiation of various methyl-substituted heterocyclic compounds, including isoxazoles and oxadiazoles, explores the reactivity and synthesis pathways of these molecules. This foundational work is crucial for understanding how to manipulate these structures for further chemical synthesis and applications (Micetich, 1970).
- Auxiliary-Directed C-H Bond Activation : Studies on the use of isoxazole-3-carboxamide moieties for C-H bond activation demonstrate the utility of these compounds in creating γ-substituted non-natural amino acids, highlighting their potential in synthetic organic chemistry (Pasunooti et al., 2015).
Biological Activities
- Antimicrobial and Antifungal Screening : Compounds containing thiazole and oxadiazole nuclei have been evaluated for antimicrobial and antifungal activities. For instance, specific derivatives showed significant activity against both gram-positive and gram-negative bacteria, as well as various fungi, indicating their potential in developing new antimicrobial agents (Desai et al., 2016).
- Herbicidal Activities : Novel carboxamides and thiocarboxamides synthesized as potential lead compounds for inhibiting D1 protease in plants exhibit moderate to good herbicidal activities, suggesting their application in agriculture (Hu et al., 2009).
- Anticancer and Antiangiogenic Effects : Thioxothiazolidin-4-one derivatives have shown promise in inhibiting tumor growth and tumor-induced angiogenesis in mouse models. This indicates a potential pathway for anticancer therapy development, focusing on the inhibition of tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Chemical Reactivity and Functionalization
- Regioselective Synthesis of Heterocycles : Techniques for the regioselective synthesis of thiazoles and oxazoles from dithioates and isocyanides offer new methods for creating functionalized molecules, expanding the toolkit available for medicinal chemistry and drug development (Singh et al., 2022).
properties
IUPAC Name |
4-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c1-6-3-8(16-19-6)11-15-9(20-17-11)4-13-12(18)10-7(2)14-5-21-10/h3,5H,4H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWZKWQCUORESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)
![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)



![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)
![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)


![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)
![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)